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Compound of Interest

Compound Name: (S)-(-)-HA 966

Cat. No.: B040809 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
(S)-(-)-HA 966 is a compound known for its sedative and ataxic effects, primarily through its

interaction with the dopaminergic system. It serves as a weak antagonist at the glycine site of

the N-methyl-D-aspartate (NMDA) receptor. This document provides detailed application notes

and protocols for the dissolution and experimental use of (S)-(-)-HA 966.

Physicochemical Properties and Solubility Data
(S)-(-)-HA 966 is a water-soluble compound. For experimental purposes, it is crucial to prepare

solutions correctly to ensure accurate and reproducible results. Below is a summary of its key

properties and solubility.
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Property Data

Molecular Weight 116.12 g/mol

Formula C₄H₈N₂O₂

Appearance Solid powder

Solubility in Water Up to 100 mM

Storage of Solid Room temperature, tightly sealed

Storage of Solutions Aliquot and store at -20°C for up to one month

Mechanism of Action: Dopaminergic System Modulation
(S)-(-)-HA 966 primarily exerts its effects by disrupting striatal dopaminergic mechanisms.[1][2]

This leads to an elevation of dopamine content in the striatum and an increase in its

metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).[3] The

compound has been shown to inhibit the spontaneous firing rate of dopamine neurons in the

substantia nigra.[4] While it is a weak antagonist at the glycine modulatory site of the NMDA

receptor, its sedative and ataxic properties are attributed to its influence on the dopamine

system.[1]
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Figure 1: Proposed mechanism of (S)-(-)-HA 966 on striatal dopamine signaling.

Experimental Protocols
Materials:

(S)-(-)-HA 966 powder

Sterile, pyrogen-free water

Vortex mixer

Sterile microcentrifuge tubes or vials

Calibrated balance

Protocol:

Allow the (S)-(-)-HA 966 powder to equilibrate to room temperature before opening the vial.
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Weigh the desired amount of (S)-(-)-HA 966 powder using a calibrated balance.

To prepare a 100 mM stock solution, dissolve 11.61 mg of (S)-(-)-HA 966 in 1 mL of sterile

water.

Vortex the solution until the powder is completely dissolved.

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw

cycles.

Store the aliquots at -20°C. Solutions are generally stable for up to one month.

For in vitro applications such as patch-clamp electrophysiology on brain slices or cultured

neurons, (S)-(-)-HA 966 should be dissolved in artificial cerebrospinal fluid (aCSF).

Preparation of 1 L of 1X aCSF:

Component Amount (g) Final Concentration (mM)

NaCl 7.24 124

KCl 0.37 5

KH₂PO₄ 0.16 1.2

CaCl₂·2H₂O 0.35 2.4

MgSO₄·7H₂O 0.32 1.3

NaHCO₃ 2.18 26

D-Glucose 1.80 10

Protocol:

Prepare the aCSF solution by dissolving the salts in approximately 900 mL of sterile,

pyrogen-free water.

Bubble the solution with carbogen (95% O₂ / 5% CO₂) for at least 15-20 minutes to

oxygenate and stabilize the pH.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b040809?utm_src=pdf-body
https://www.benchchem.com/product/b040809?utm_src=pdf-body
https://www.benchchem.com/product/b040809?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b040809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adjust the pH to 7.3-7.4 with NaOH or HCl if necessary.

Bring the final volume to 1 L with sterile water.

Prepare a working solution of (S)-(-)-HA 966 by diluting the stock solution in the prepared

aCSF to the desired final concentration (e.g., for electrophysiology, concentrations up to 708

µM have been used to observe weak NMDA receptor antagonism).[1]

Continuously bubble the working solution with carbogen during the experiment to maintain

oxygenation and pH.

For systemic administration in animal models (e.g., intraperitoneal or intravenous injection),

(S)-(-)-HA 966 can be dissolved in a suitable vehicle.

Vehicle Formulation (Example):

5% DMSO

30% PEG300

5% Tween 80

60% Saline (0.9% NaCl)

Protocol:

Prepare a stock solution of (S)-(-)-HA 966 in DMSO. For example, to achieve a final

concentration of 2 mg/mL in the vehicle, you can prepare a 40 mg/mL stock in DMSO.

In a sterile tube, add the required volume of the DMSO stock solution.

Add the PEG300 and mix well until the solution is clear.

Add the Tween 80 and mix thoroughly.

Finally, add the saline and mix until a homogenous solution is formed.
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The final solution should be clear. If precipitation occurs, gentle warming and vortexing may

be required.

Administer the solution to the animal based on the desired dosage (e.g., doses of 30 mg/kg

have been used intravenously in rats to inhibit neuronal activity).[4]

Experimental Workflow
The following diagram outlines a general workflow for conducting an experiment with (S)-(-)-HA
966.
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Figure 2: General experimental workflow for using (S)-(-)-HA 966.
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Disclaimer: These protocols and application notes are intended for research use only. Please

consult relevant safety data sheets and follow all institutional guidelines and regulations when

handling chemical compounds. The provided concentrations and dosages are for reference

and may require optimization for specific experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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